molecular formula C8H9N3O5S B14814167 3-Cyclopropoxy-2-nitropyridine-4-sulfonamide

3-Cyclopropoxy-2-nitropyridine-4-sulfonamide

Cat. No.: B14814167
M. Wt: 259.24 g/mol
InChI Key: ZYUHWWKSSXOHOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropoxy-2-nitropyridine-4-sulfonamide is a chemical compound with the molecular formula C8H9N3O5S and a molecular weight of 259.24 g/mol . It belongs to the class of nitro compounds and sulfonamides, which are known for their diverse applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-2-nitropyridine-4-sulfonamide typically involves the nitration of pyridine derivatives followed by sulfonation and cyclopropoxylation. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-2-nitropyridine-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclopropoxy-2-nitropyridine-4-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-nitropyridine-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The sulfonamide group can mimic natural substrates, inhibiting enzyme activity and disrupting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-2-nitropyridine-4-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the cyclopropoxy group enhances its lipophilicity, potentially improving its bioavailability in medicinal applications .

Properties

Molecular Formula

C8H9N3O5S

Molecular Weight

259.24 g/mol

IUPAC Name

3-cyclopropyloxy-2-nitropyridine-4-sulfonamide

InChI

InChI=1S/C8H9N3O5S/c9-17(14,15)6-3-4-10-8(11(12)13)7(6)16-5-1-2-5/h3-5H,1-2H2,(H2,9,14,15)

InChI Key

ZYUHWWKSSXOHOJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CN=C2[N+](=O)[O-])S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.